Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
CAS No.: 38700-15-1
Cat. No.: VC3737239
Molecular Formula: C24H21ClNP
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38700-15-1 |
|---|---|
| Molecular Formula | C24H21ClNP |
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | triphenyl(pyridin-2-ylmethyl)phosphanium;chloride |
| Standard InChI | InChI=1S/C24H21NP.ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 |
| Standard InChI Key | IUNXOGIHFLDANL-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Introduction
Chemical Identity and Structural Properties
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride, also known as triphenyl(pyridin-2-ylmethyl)phosphanium chloride, is a quaternary phosphonium salt characterized by its distinctive molecular structure containing three phenyl groups and one 2-pyridylmethyl group attached to a central phosphorus atom, forming a positively charged phosphonium cation with a chloride counterion. The compound has been definitively identified with CAS registry number 38700-15-1 and possesses a molecular formula of C24H21ClNP. Its molecular weight has been determined to be 389.9 g/mol, making it a relatively substantial organophosphorus compound with significant structural complexity.
The molecular structure features a central phosphorus atom with a tetrahedral geometry, where three positions are occupied by phenyl rings and the fourth by a 2-pyridylmethyl group. This structural arrangement confers unique reactivity patterns to the compound, particularly due to the presence of the basic nitrogen atom in the pyridine ring, which can participate in additional interactions during chemical reactions. The positive charge on the phosphorus atom makes this compound highly reactive in nucleophilic substitution reactions, which forms the basis for many of its synthetic applications.
Physical and Chemical Properties
The compound exists as a solid at room temperature and displays properties typical of phosphonium salts, including solubility in polar organic solvents. A closely related derivative, the hydrochloride form (CAS: 99662-46-1), has a molecular formula of C24H22Cl2NP with a slightly higher molecular weight of 426.32 g/mol . This hydrochloride form exhibits a melting point range of 249-254°C and appears as a white to yellow low-melting solid . The physical characteristics of these compounds are summarized in Table 1.
Table 1: Physical Properties of Triphenyl(2-pyridinylmethyl)phosphonium Chloride and Related Forms
| Property | Triphenyl(2-pyridinylmethyl)phosphonium Chloride | Hydrochloride Form |
|---|---|---|
| CAS Number | 38700-15-1 | 99662-46-1 |
| Molecular Formula | C24H21ClNP | C24H22Cl2NP |
| Molecular Weight | 389.9 g/mol | 426.32 g/mol |
| Physical State | Solid | Low-melting solid |
| Color | Not specified | White to yellow |
| Melting Point | Not specified | 249-254°C |
Synthesis Methodologies
The synthesis of phosphonium, triphenyl(2-pyridinylmethyl)-, chloride typically employs nucleophilic substitution reactions, with the most common approach involving the reaction of triphenylphosphine with 2-pyridinylmethyl chloride. This reaction proceeds through a classic quaternization mechanism where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic methylene carbon adjacent to the pyridine ring, displacing the chloride ion and forming the phosphonium salt.
The synthesis is typically conducted under controlled conditions in appropriate organic solvents such as dichloromethane or toluene, often under reflux to provide the thermal energy necessary for the reaction to proceed efficiently. The reflux conditions are maintained for several hours to ensure complete conversion of the starting materials. Following the reaction, the product requires purification to remove unreacted starting materials and any side products that may have formed during the reaction process.
Purification Techniques
Purification of phosphonium, triphenyl(2-pyridinylmethyl)-, chloride can be achieved through several methods, with recrystallization and column chromatography being the predominant techniques employed to obtain high-purity material. Recrystallization typically utilizes solvent systems where the compound exhibits temperature-dependent solubility, allowing for the separation of impurities. Column chromatography, on the other hand, separates the components based on their differential adsorption to the stationary phase and elution with appropriate mobile phases.
The choice of purification method depends on the scale of synthesis, the nature of impurities present, and the required purity of the final product. For research applications requiring exceptionally high purity, multiple purification steps may be necessary to achieve the desired quality.
Applications in Organic Synthesis
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride serves as a versatile reagent in organic synthesis, with particular importance in carbon-carbon bond formation reactions . The compound's ability to participate in Wittig and related olefination reactions makes it an important tool for synthetic chemists seeking to construct complex organic molecules with precise control over stereochemistry and functional group placement.
Carbon-Carbon Bond Formation
One of the most significant applications of phosphonium, triphenyl(2-pyridinylmethyl)-, chloride is in carbon-carbon bond formation reactions, particularly in Wittig-type transformations . The compound can be deprotonated to form a phosphorus ylide, which subsequently reacts with aldehydes or ketones to form alkenes through the elimination of triphenylphosphine oxide. This reaction sequence provides a powerful method for introducing carbon-carbon double bonds at specific positions within organic molecules.
Applications in Polymer Chemistry
Research has demonstrated that quaternary phosphonium salts, including compounds structurally related to phosphonium, triphenyl(2-pyridinylmethyl)-, chloride, can be effectively employed as cocatalysts in polymer synthesis reactions . Particularly noteworthy is their application in the alternating copolymerization of carbon dioxide (CO2) and epoxides such as cyclohexene oxide (CHO) or propylene oxide (PO).
Studies have shown that when used in conjunction with chromium salen complexes, certain phosphonium salts can achieve highly efficient formation of atactic polycarbonates with narrow molecular weight distributions . The molecular weights of the resulting polymers are comparable or superior to those obtained using alternative catalytic systems such as bis(triphenylphosphine)iminium (PPN+) salts, highlighting the effectiveness of phosphonium-based cocatalysts in these polymerization processes.
Structure-Property Relationships in Polymer Formation
Applications in Biological Research
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride has found applications in biological research contexts, particularly in studies related to cell signaling and membrane transport mechanisms. The compound's ability to interact with cellular components makes it a valuable tool for investigating biological processes at the molecular level, potentially leading to new insights into cellular function and pathology.
Research into the compound's interactions with biological systems has also explored its potential anticancer properties, suggesting possible therapeutic applications beyond its use as a research tool. The unique structural features of the compound, particularly the combination of lipophilic phenyl groups and the more polar pyridine moiety, may contribute to its ability to penetrate cellular membranes and interact with intracellular targets.
Synthesis of Organophosphorus Compounds
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride serves as a key reagent in the synthesis of various organophosphorus compounds, which have significant applications in agricultural chemistry for the development of pesticides and herbicides. The compound's reactivity allows for the incorporation of phosphorus-containing functionalities into target molecules, providing access to compounds with specific biological activities.
The ability of phosphonium, triphenyl(2-pyridinylmethyl)-, chloride to facilitate the formation of carbon-carbon bonds makes it an essential tool for researchers aiming to develop complex organic molecules containing phosphorus. These synthetic pathways can lead to novel compounds with potential applications in crop protection, pest management, and other agricultural technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume